molecular formula C10H9F6N B3032447 3,5-Bis(trifluoromethyl)-benzeneethanamine CAS No. 181772-08-7

3,5-Bis(trifluoromethyl)-benzeneethanamine

Cat. No. B3032447
M. Wt: 257.18 g/mol
InChI Key: QJNMFINEIFVNMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3,5-bis(trifluoromethyl)benzeneethanamine involves several strategies. For instance, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized through aromatic nucleophilic substitution, which could be a relevant method for introducing substituents onto a benzene ring with trifluoromethyl groups . Additionally, the synthesis of 1,4-bis(3-amino-5-trifluoromethylphenoxy)benzene through nucleophilic substitution and subsequent catalytic reduction suggests a pathway that could potentially be adapted for the synthesis of 3,5-bis(trifluoromethyl)benzeneethanamine .

Molecular Structure Analysis

The molecular structures of compounds containing the 3,5-bis(trifluoromethyl)benzene unit have been confirmed using various spectroscopic methods, including 19F NMR, which is sensitive to the presence of fluorine atoms . X-ray crystallography has also been employed to investigate the molecular structures, revealing large bond angles around certain atoms due to steric hindrance .

Chemical Reactions Analysis

The reactivity of the 3,5-bis(trifluoromethyl)benzene moiety can be inferred from the reactions described in the papers. For example, the reaction of 1,4-bis(dimesitylphosphino)benzene with butyllithium and phenyllithium led to more crowded derivatives, indicating that the steric bulk of substituents can influence the outcome of reactions . The facile synthesis of novel triazole and pyrazole derivatives also suggests that the 3,5-bis(trifluoromethyl)benzene moiety can participate in coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with the 3,5-bis(trifluoromethyl)benzene moiety are diverse. For instance, the fluorinated polyimides derived from a related diamine exhibited excellent optical transmittance and thermal resistance, which are desirable properties for materials applications . The electron-withdrawing nature of the trifluoromethyl groups also enhances the anion transport activity of benzimidazole derivatives, indicating that these groups can impart significant electronic effects .

Scientific Research Applications

1. Synthesis of Pyrazole Derivatives

  • Application Summary : 3,5-Bis(trifluoromethyl)-benzeneethanamine is used in the synthesis of pyrazole derivatives, which have been found to be potent growth inhibitors of drug-resistant bacteria .
  • Methods of Application : The article reports the design, synthesis, and antimicrobial studies of 30 novel pyrazole derivatives .
  • Results or Outcomes : Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .

2. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine

  • Application Summary : 3,5-Bis(trifluoromethyl)-benzeneethanamine is used in the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine .
  • Methods of Application : The compound was prepared in two steps from commercially available 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene .
  • Results or Outcomes : The structures of the newly synthesized compounds were fully characterized .

3. Use in Promoting Organic Transformations

  • Application Summary : The 3,5-bis(trifluoromethyl)phenyl motif of 3,5-Bis(trifluoromethyl)-benzeneethanamine is used ubiquitously in H-bond catalysts .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

4. Chemical Derivatization of Amino-Functionalized Model Surfaces

  • Application Summary : 3,5-Bis(trifluoromethyl)phenyl isocyanate is used in chemical derivatization of amino-functionalized model surfaces .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

5. Suppression of Polysulfides Shuttle Effect in Lithium-Sulfur Batteries

  • Application Summary : 3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic frameworks are used to suppress the shuttle effect of polysulfides in lithium-sulfur batteries .
  • Methods of Application : A 3,5-bis(trifluoromethyl)benzyl (BTFMB-TzDa) modified triazine-based covalent organic framework was synthesized . The high electronegativity and large steric hindrance of the BTFMB-TzDa modified separator successfully suppressed the diffusion of polysulfides .
  • Results or Outcomes : Cells with the BTFMB-TzDa modified separator exhibited a high initial capacity of 1205 mA h g −1 at 0.2C and 657 mA h g −1 at 3.0C. Furthermore, the capacity still remained at 501 mA h g −1 after 500 cycles .

6. Synthesis of Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria

  • Application Summary : 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives are synthesized as potent growth inhibitors of drug-resistant bacteria .
  • Methods of Application : This article reports the design, synthesis, and antimicrobial studies of 30 novel pyrazole derivatives .
  • Results or Outcomes : Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Further studies led to the discovery of several lead compounds, which are bactericidal and potent against MRSA persisters .

7. Promoting Organic Transformations

  • Application Summary : The 3,5-bis(trifluoromethyl)phenyl motif of 3,5-Bis(trifluoromethyl)-benzeneethanamine is used extensively in promoting organic transformations .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

8. Chemical Derivatization of Amino-Functionalized Model Surfaces

  • Application Summary : 3,5-Bis(trifluoromethyl)phenyl isocyanate is used in chemical derivatization of amino-functionalized model surfaces .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

9. Synthesis of Pentaamine and Bis-Heterocyclic Libraries

  • Application Summary : 3,5-Bis(trifluoromethyl)phenylacetic acid has been used as a building block to synthesize the pentaamine and bis-heterocyclic libraries .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Safety And Hazards

“3,5-Bis(trifluoromethyl)benzeneethanamine” is classified as a combustible liquid . It may cause skin irritation, serious eye irritation, and respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure . Therefore, it is recommended to handle this compound with appropriate safety measures .

Future Directions

The future directions for “3,5-Bis(trifluoromethyl)benzeneethanamine” and its derivatives could involve further exploration of their potential applications. For instance, one study reported the synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives as potent growth inhibitors of drug-resistant bacteria . This suggests potential applications in the development of new antimicrobial agents .

properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6N/c11-9(12,13)7-3-6(1-2-17)4-8(5-7)10(14,15)16/h3-5H,1-2,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNMFINEIFVNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591882
Record name 2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)-benzeneethanamine

CAS RN

181772-08-7
Record name 2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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